Dual Kinase Inhibition Profile of 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid demonstrates a distinct dual inhibition profile against Ab1 and CDK1 kinases, with IC50 values of 0.5 μM and 0.8 μM, respectively . This contrasts with other 6-substituted pyrrolo[2,3-d]pyrimidines, such as those in the antifolate series, which show no significant kinase inhibition but rather target GARFTase or DHFR [1]. This differential activity is critical for target validation studies.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM (Ab1); IC50 = 0.8 μM (CDK1) |
| Comparator Or Baseline | Other 6-substituted pyrrolo[2,3-d]pyrimidine antifolates (e.g., compounds 3a-d) which do not inhibit these kinases at comparable concentrations |
| Quantified Difference | Not applicable due to lack of activity in comparator series; however, target compound shows low micromolar activity, while comparators are inactive in kinase assays |
| Conditions | Biochemical kinase inhibition assays; specific conditions not detailed but typical for kinase profiling |
Why This Matters
This quantifiable activity profile validates the compound's utility as a starting point for kinase inhibitor development, distinct from antifolate-focused analogs.
- [1] Wang, L., et al. (2016). Tumor-targeting with novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidine antifolates via cellular uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis. Journal of Medicinal Chemistry. View Source
